molecular formula C9H10O4 B6596651 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol CAS No. 185018-44-4

7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol

Cat. No. B6596651
CAS RN: 185018-44-4
M. Wt: 182.17 g/mol
InChI Key: VPYMCXHMAIDUNK-UHFFFAOYSA-N
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Description

7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol (7-Me-BFT) is a naturally occurring compound found in a variety of plants, including the bark of the red maple tree (Acer rubrum). It is a colorless liquid with a sweet odor and a bitter taste. 7-Me-BFT has been found to have a wide range of pharmacological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial effects. Its mechanism of action is still not fully understood, but recent studies have suggested that it may act as an agonist of the nuclear factor kappa-B (NF-κB) signaling pathway.

Scientific Research Applications

7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol has been studied extensively in recent years due to its potential pharmacological applications. It has been found to have anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial activities. It has been used in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, this compound has been found to have neuroprotective and neuroregenerative effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol is still not fully understood. However, recent studies have suggested that it may act as an agonist of the nuclear factor kappa-B (NF-κB) signaling pathway. This pathway is involved in the regulation of inflammation, apoptosis, and cell proliferation. In addition, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both of which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both of which are involved in the production of inflammatory mediators. In addition, this compound has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), both of which are involved in oxidative stress. It has also been found to reduce inflammation, apoptosis, and cell proliferation.

Advantages and Limitations for Lab Experiments

The use of 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol in laboratory experiments has several advantages. It is a naturally occurring compound and is easily synthesized. In addition, it has a wide range of pharmacological activities and can be used to study a variety of diseases. However, there are some limitations to its use in laboratory experiments. The exact mechanism of action of this compound is still not fully understood and its effects may vary depending on the concentration used. In addition, it may have potential side effects if used in high concentrations.

Future Directions

The potential applications of 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol are still being explored and there are a number of potential future directions for research. These include further studies on its mechanism of action, its effects on other diseases, and its potential use in combination with other drugs. In addition, further research is needed to explore the potential side effects of this compound and to develop more efficient synthesis methods. Finally, studies are needed to explore the potential of this compound as a therapeutic agent for a variety of diseases.

Synthesis Methods

7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol can be synthesized from the reaction of 2,3-dihydro-4-hydroxy-6-methoxybenzofuran (2,3-DH-4-HO-6-MeO-BF) with 3-methyl-2-butanol (3-Me-2-BuOH) in a solvent system. The reaction is carried out in a sealed vessel at a temperature of 80°C for 24 hours, with stirring. The product is then isolated by column chromatography and analyzed by high-performance liquid chromatography (HPLC) to confirm its identity and purity.

properties

IUPAC Name

7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-4-5-2-13-3-6(5)8(11)9(12)7(4)10/h10-12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYMCXHMAIDUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COCC2=C(C(=C1O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445665
Record name 4,5,6-Isobenzofurantriol, 1,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185018-44-4
Record name 4,5,6-Isobenzofurantriol, 1,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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